2-Chlorothiophene-3-carbaldehyde
Overview
Description
“2-Chlorothiophene-3-carbaldehyde” is a chemical compound with the InChI code 1S/C5H3ClOS/c6-5-4 (3-7)1-2-8-5/h1-3H
. It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
Thiophene derivatives, such as “2-Chlorothiophene-3-carbaldehyde”, are synthesized through various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular weight of “2-Chlorothiophene-3-carbaldehyde” is 146.6 . Its linear formula is C5H3ClOS
.
Chemical Reactions Analysis
Thiophene derivatives are involved in various chemical reactions. For instance, 2-bromo-3,3,3-trifluoropropene and benzylthiols undergo an SN2’ mechanism to produce 2-bromo-3,3-difluoroallyl benzyl sulfide .
Physical And Chemical Properties Analysis
“2-Chlorothiophene-3-carbaldehyde” is a solid substance . It is stored at temperatures between 2-8°C in a dark place under an inert atmosphere .
Scientific Research Applications
2-Chlorothiophene-3-carbaldehyde is a chemical compound with the CAS Number: 14345-98-3 .
Thiophene derivatives, which “2-Chlorothiophene-3-carbaldehyde” is part of, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Industrial Chemistry and Material Science : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Organic Field-Effect Transistors (OFETs) : They are used in the fabrication of OFETs .
- Organic Light-Emitting Diodes (OLEDs) : They are used in the fabrication of OLEDs .
- Pharmacological Properties : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Nonsteroidal Anti-Inflammatory Drug : For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Voltage-Gated Sodium Channel Blocker : Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- Condensation Reactions : Thiophene derivatives are used in various condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- Copper Chloride-Catalyzed Cascade Cyclization : Jiang and co-workers presented a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide leading to arylated indeno[1,2-c]thiophenes .
- Voltage-Gated Sodium Channel Blocker : Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- Condensation Reactions : Thiophene derivatives are used in various condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- Copper Chloride-Catalyzed Cascade Cyclization : Jiang and co-workers presented a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide leading to arylated indeno[1,2-c]thiophenes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chlorothiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-5-4(3-7)1-2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRQDLJDTSUKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482183 | |
Record name | 2-Chlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothiophene-3-carbaldehyde | |
CAS RN |
14345-98-3 | |
Record name | 2-Chlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorothiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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